molecular formula C8H9NO B1294928 Acetophenone oxime CAS No. 613-91-2

Acetophenone oxime

Cat. No.: B1294928
CAS No.: 613-91-2
M. Wt: 135.16 g/mol
InChI Key: JHNRZXQVBKRYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenone oxime is an organic compound with the formula C₆H₅C(NOH)CH₃. It is a derivative of acetophenone, where the carbonyl group (C=O) is replaced by an oxime group (C=N-OH). This compound is commonly used in organic synthesis and has various applications in different fields.

Mechanism of Action

Target of Action

Acetophenone oxime primarily targets the acid sites of zeolite H-beta . These acid sites play a crucial role in the Beckmann rearrangement of this compound .

Mode of Action

The oxime is N-protonated at room temperature on the acid sites of zeolite H-beta . This interaction with its target results in the formation of two isomeric amides, acetanilide and N-methyl benzamide (NMB), at reaction temperatures of 423 K or above . These amides interact with the Brønsted acid sites of zeolite H-beta through hydrogen bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Beckmann rearrangement . This rearrangement is a common reaction used in organic chemistry, transforming ketoximes into amides . The Beckmann rearrangement of this compound leads to the formation of two isomeric amides, acetanilide and NMB .

Pharmacokinetics

It’s known that the compound has a boiling point of 118-120 °c/20 mmhg , which may influence its distribution and elimination in the body.

Result of Action

The result of this compound’s action is the formation of two isomeric amides, acetanilide and NMB . These amides are formed at reaction temperatures of 423 K or above . The presence of residual water can hydrolyze these two amides, while larger amounts of water inhibit the formation of NMB and cause the total hydrolysis of the acetanilide .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of water . At room temperature, the oxime is N-protonated on the acid sites of zeolite H-beta . In the presence of water, the reaction starts at 473 K, still being very selective up to 573 K, and the amide is partially hydrolyzed only above this temperature .

Biochemical Analysis

Biochemical Properties

Acetophenone oxime plays a significant role in biochemical reactions, particularly in the Beckmann rearrangement, where it is converted into amides. This compound interacts with various enzymes and proteins, including zeolite H-beta and silicalite-N, which act as catalysts in the rearrangement process . The interaction involves the N-protonation of this compound at room temperature on the acid sites of zeolite H-beta, leading to the formation of isomeric amides such as acetanilide and N-methyl benzamide . These interactions are primarily hydrogen bonds with the Brønsted acid sites of the zeolite.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes and proteins. The compound exerts its effects through binding interactions with the acid sites of zeolite H-beta, leading to N-protonation and subsequent formation of amides . This process involves enzyme activation and changes in gene expression, which are crucial for the conversion of this compound into its amide products. The presence of water can also influence the reaction, leading to hydrolysis of the amides at higher temperatures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable at room temperature but undergoes significant changes at higher temperatures. For instance, at reaction temperatures of 423 K or above, this compound is converted into isomeric amides . Over time, the presence of water can lead to the hydrolysis of these amides, affecting the overall reaction and the stability of the compound . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the importance of controlling reaction conditions.

Metabolic Pathways

This compound is involved in metabolic pathways related to the Beckmann rearrangement. The compound interacts with enzymes such as zeolite H-beta and silicalite-N, which catalyze the conversion of this compound into amides . These enzymes play a crucial role in the metabolic flux, affecting the levels of metabolites produced during the reaction. The presence of water can also influence the metabolic pathways by hydrolyzing the amides and altering the overall reaction dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetophenone oxime is typically synthesized by reacting acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate (NaOAc) and ethanol (EtOH). The reaction involves the following steps :

  • Dissolve acetophenone (1.2 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
  • Add hydroxylamine hydrochloride (1.18 g, 17 mmol) and sodium acetate trihydrate (0.82 g, 10 mmol), dissolved in 15 mL of warm water, to the flask.
  • Heat the mixture under reflux on a water bath for 20 minutes.
  • Filter the hot solution quickly through a fluted filter paper.
  • Cool the filtrate in an ice bath to collect the crystalline oxime.
  • Filter the crystals under vacuum, wash with cold 50% ethanol, and dry them.

Industrial Production Methods: Industrial production of this compound often involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Acetophenone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acid Catalysts: Sulfuric acid, hydrochloric acid, and zeolites are commonly used in the Beckmann rearrangement.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products:

    Acetanilide: Formed from the Beckmann rearrangement of this compound.

    N-Methyl Benzamide: Another product of the Beckmann rearrangement.

    Amines and Nitro Compounds: Formed from reduction and oxidation reactions, respectively.

Comparison with Similar Compounds

  • Cyclohexanone Oxime
  • Acetaldoxime
  • Benzaldoxime

Properties

IUPAC Name

(NE)-N-(1-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRZXQVBKRYKN-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060627, DTXSID701299588
Record name Ethanone, 1-phenyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-phenyl-, oxime, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10341-75-0, 613-91-2
Record name Ethanone, 1-phenyl-, oxime, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10341-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-phenyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-phenyl-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-phenyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-phenyl-, oxime, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetophenone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETOPHENONE OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4KMW6X8MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Acetophenone (5.0 mL, 43 mmol) was dissolved in methanol (50 mL). Hydroxylamine hydrochloride (6.1 g, 88 mmol) was added to the mixture followed by 10N sodium hydroxide (10 mL, 100 mmol). Reaction was stirred at room temperature for 20 minutes. 10N Sodium hydroxide (5 mL, 50 mmol) was added to the mixture. Reaction was heated at reflux for 1 hour. Mixture was cooled to room temperature and stirred for 4 hours. Reaction mixture was concentrated in vacuo. Residue was treated with water. Mixture was extracted 2× diethyl ether. Combined extracts were washed 1× water, 1× brine. Organic layer was dried (magnesium sulfate), filtered and concentrated. Title compound was obtained as white solid in 76% yield. MS m/e (M+H)+=136.0.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
76%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 50 ml round-bottom flask, a mixture of acetophenone, hydroxylamine hydrochloride in pyridine was stirred, at room temperature under nitrogen blanket, for five days. The reaction mixture was then concentrated under vacuum to remove most of pyridine. The oil was then distilled at 55° C. under 0.1 mbar. The product was obtained in 95% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetophenone oxime
Reactant of Route 2
Reactant of Route 2
Acetophenone oxime
Reactant of Route 3
Acetophenone oxime
Reactant of Route 4
Acetophenone oxime
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Acetophenone oxime
Reactant of Route 6
Reactant of Route 6
Acetophenone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.